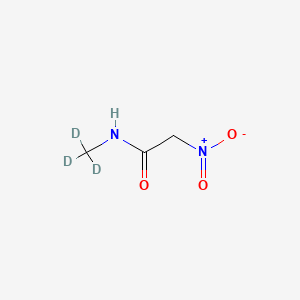

N-Methylnitroacetamide-d3

Description

Properties

IUPAC Name |

2-nitro-N-(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGDLJRIJKYANC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves reacting deuterated methylamine (CD₃NH₂) with nitroacetyl chloride. The process is adapted from classical acetylation techniques but uses deuterated reagents to ensure isotopic purity.

Procedure

-

Deuterated Methylamine Synthesis :

-

Acetylation with Nitroacetyl Chloride :

Key Data

Deuterated Methylation of Nitroacetamide

Method Overview

This two-step method involves synthesizing nitroacetamide followed by deuterated methylation using CD₃I or CD₃OTf.

Procedure

Key Data

Bioinspired Trideuteromethylation Using DMTT Reagent

Method Overview

A novel approach employs 2,4,6-tris(deuteriomethyl)-1,3,5-triazine (DMTT) as a deuterated methylating agent.

Procedure

Key Data

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-Methylnitroacetamide-d3 undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and a palladium catalyst.

Substitution: Reagents such as halides and bases are used for substitution reactions.

Major Products Formed

Reduction: The major product is N-Methylacetamide.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N-Methylnitroacetamide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a labelled compound in various chemical reactions to trace reaction pathways.

Biology: Employed in metabolic studies to understand the degradation pathways of drugs like Ranitidine.

Medicine: Used in clinical diagnostics to study the metabolism of pharmaceuticals.

Industry: Applied in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-Methylnitroacetamide-d3 involves its role as a labelled compound. It helps in tracing the metabolic pathways and understanding the degradation products of pharmaceuticals. The deuterium atoms in the compound provide a distinct signal in spectroscopic studies, making it easier to track.

Comparison with Similar Compounds

N-Methyl-d3-acetamide (CAS RN: 3669-71-4)

N-Methyl-d3-acetamide-2,2,2-d3 (CAS RN: 3669-73-6)

- Molecular Formula : CD₃CONHCD₃

- Molecular Weight : 79.13 g/mol

- Isotopic Purity : 98 atom% D

- Key Features : Fully deuterated at both methyl and acetyl groups. Its higher molecular weight and isotopic substitution enhance its utility in kinetic isotope effect studies, but it lacks the nitro group’s electron-withdrawing effects .

Non-Deuterated Analogs

Ranitidine Impurity H (N-Methylnitroacetamide)

- Molecular Formula : C₃H₆N₂O₃

- Molecular Weight : 118.09 g/mol

- Key Features: Non-deuterated form of this compound. The absence of deuterium makes it unsuitable for isotopic tracing but relevant as a pharmaceutical impurity .

Functional Group Variants

Dimethyl Acetamide (CAS RN: 127-19-5)

N,N-Diethylacetamide (CAS RN: 685-91-6)

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.18 g/mol

- Key Features : Diethyl substitution increases hydrophobicity and lowers acidity (pKa ~8–9) compared to this compound .

Data Table: Comparative Analysis

*Estimated based on non-deuterated analog.

Key Research Findings

Isotopic Effects: Deuterated analogs like this compound exhibit minimal changes in bulk physical properties (e.g., density) compared to non-deuterated forms but are critical for tracing metabolic pathways .

Nitro Group Influence: The nitro group in this compound increases acidity (pKa ~6.75 vs. ~8–10 in non-nitro acetamides) and enhances thermal stability (higher boiling point) .

Applications : While N-Methyl-d3-acetamide is used in spectroscopy, this compound’s nitro group makes it relevant in pharmaceutical impurity profiling .

Biological Activity

N-Methylnitroacetamide-d3 is a deuterated derivative of N-methylnitroacetamide, a compound of interest in various biological and chemical research contexts. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 72078-82-1

- Molecular Formula : CHNO

- Molecular Weight : 118.10 g/mol

This compound exhibits several biological activities primarily attributed to its nitro group, which can participate in redox reactions and influence cellular signaling pathways. The biological effects are hypothesized to involve:

- Nitrosative Stress : The nitro group may contribute to the generation of reactive nitrogen species (RNS), which can modulate various signaling pathways involved in inflammation and apoptosis.

- Cellular Proliferation : Preliminary studies suggest that compounds with similar structures can affect cell cycle progression, potentially leading to antiproliferative effects in certain cancer cell lines.

In Vitro Studies

- Cell Line Studies : In vitro experiments using various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis and inhibit proliferation. The mechanism appears to be related to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Inflammatory Response : Studies have shown that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting a potential role in inflammatory diseases.

Case Studies

- Cancer Research : A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's ability to induce apoptosis in tumor cells while sparing normal cells highlights its therapeutic potential.

- Neuroprotection : Preliminary findings indicate that this compound may possess neuroprotective properties, potentially through its effects on oxidative stress pathways. This suggests a possible application in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cell lines | In vitro studies |

| Anti-inflammatory | Modulates cytokine production | Macrophage studies |

| Neuroprotective | Reduces oxidative stress | Preliminary findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.